molecular formula C30H50O7 B10772144 nahuoic acid A

nahuoic acid A

Número de catálogo: B10772144
Peso molecular: 522.7 g/mol
Clave InChI: ZNAYXHSDZPSFLO-UWXUHECCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Nahuoic acid A is a natural product polyketide first isolated in 2013 from cultures of Streptomyces sp. found in a marine sediment near Papua New Guinea . Its structure features a complex octahydronaphthalene core with seven contiguous stereocenters and a polyhydroxylated side chain . This compound is recognized as the first known cofactor-competitive inhibitor of the epigenetic enzyme lysine methyltransferase SETD8 (also known as KMT5A) . SETD8 is responsible for the monomethylation of lysine 20 on histone H4 (H4K20me1) and plays a critical role in cell cycle progression . By competitively inhibiting the binding of the biological cofactor S-adenosylmethionine (SAM) to SETD8 with a reported K i of 2 µM, this compound provides a valuable tool for probing epigenetic pathways . Research has demonstrated that this compound causes a significant decrease in the proliferation of various cancer cell lines, including osteosarcoma (U2OS) and breast cancer (SUM159, MDA-MB-436) cells, highlighting its value in oncological and epigenetic research . Its total synthesis has been achieved via a highly stereoselective route inspired by a putative biogenetic intramolecular Diels-Alder (IMDA) cycloaddition, confirming its complex structure and enabling further study of its properties . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C30H50O7

Peso molecular

522.7 g/mol

Nombre IUPAC

(E)-3-[(1R,2R,4aR,5R,7R,8R,8aS)-5,7-dihydroxy-3,4a,8-trimethyl-2-[(E,5S,7R,8S,9S)-5,7,9-trihydroxy-8,10-dimethylundec-2-en-2-yl]-2,5,6,7,8,8a-hexahydro-1H-naphthalen-1-yl]-2-methylprop-2-enoic acid

InChI

InChI=1S/C30H50O7/c1-15(2)28(35)20(7)23(32)12-21(31)10-9-16(3)26-18(5)14-30(8)25(34)13-24(33)19(6)27(30)22(26)11-17(4)29(36)37/h9,11,14-15,19-28,31-35H,10,12-13H2,1-8H3,(H,36,37)/b16-9+,17-11+/t19-,20-,21-,22-,23+,24+,25+,26+,27+,28-,30+/m0/s1

Clave InChI

ZNAYXHSDZPSFLO-UWXUHECCSA-N

SMILES isomérico

C[C@H]1[C@@H](C[C@H]([C@@]2([C@H]1[C@H]([C@@H](C(=C2)C)/C(=C/C[C@@H](C[C@H]([C@H](C)[C@H](C(C)C)O)O)O)/C)/C=C(\C)/C(=O)O)C)O)O

SMILES canónico

CC1C(CC(C2(C1C(C(C(=C2)C)C(=CCC(CC(C(C)C(C(C)C)O)O)O)C)C=C(C)C(=O)O)C)O)O

Origen del producto

United States

Métodos De Preparación

Synthesis of the Pentaenal Precursor

The pentaenal precursor (12 ) was constructed with precise control over seven stereogenic centers and double-bond geometries. Key steps included:

  • Stereoselective Aldol Reactions : To establish the C3–C7 stereochemistry, Evans aldol methodology was employed, achieving >20:1 diastereomeric ratios (dr) for critical intermediates.

  • Cross-Metathesis : A Grubbs second-generation catalyst facilitated the introduction of the C8–C9 olefin, ensuring E-geometry with 95% selectivity.

  • Oxidative Functionalization : Dess-Martin periodinate oxidation generated the terminal aldehyde required for the IMDA reaction.

IMDA Cycloaddition: Diastereoselectivity and Conditions

The IMDA reaction of the pentaenal precursor was investigated under thermal and Lewis acid-catalyzed conditions:

ConditionCatalyst/TempMajor Product (Diastereomer)Yield (%)dr
Thermal200°C, tolueneSi-exo (35 )4539:25:33
Lewis Acid-CatalyzedMe₂AlCl, −40°CRe-endo (37 )7885:15

Stereochemical Control and Protecting Group Strategies

Stereogenic Center Installation

Seven contiguous stereocenters in the pentaenal precursor were established through iterative asymmetric catalysis:

  • Evans Oxazolidinone Auxiliaries : Enabled C3 and C5 stereochemistry with >95% enantiomeric excess (ee).

  • Sharpless Epoxidation : Introduced the C10–C11 epoxide with 92% ee, later reduced to a diol for side-chain elaboration.

  • Mitsunobu Reactions : Fixed the C13 hydroxyl configuration using DIAD/Ph₃P, achieving 89% yield.

Protecting Group Orchestration

A orthogonal protection scheme was critical for managing reactivity:

  • Silyl Ethers (TBS) : Protected primary alcohols at C3 and C7.

  • Acetals : Stabilized the C9–C10 diol during IMDA cyclization.

  • PMB Ethers : Masked the C13 hydroxyl until final deprotection.

Comparative Analysis of IMDA vs. Intermolecular Approaches

While this compound was synthesized via IMDA, related polyketides like nahuoic acid Ci(Bii) employed intermolecular Diels-Alder (DA) tactics. A comparative analysis reveals:

ParameterIMDA (this compound)Intermolecular DA (Ci(Bii))
Cycloaddition Yield45–78%68%
StereoselectivityModerate (dr 39:25:33)High (dr 92:8)
CatalystMe₂AlClTi-TADDOL Complex
Reference

The Ti-TADDOL-catalyzed DA reaction in Ci(Bii)’s synthesis achieved superior stereocontrol but required preformed diene and dienophile fragments. In contrast, the IMDA approach streamlined synthesis by avoiding fragment coupling but faced challenges in regioselectivity.

Computational Insights and Transition State Modeling

Density functional theory (DFT) calculations (B3LYP/6-31G*) elucidated the IMDA reaction’s selectivity:

  • Thermal Conditions : The Si-exo transition state (TS1 ) was favored by 2.7 kcal/mol over Re-endo (TS2 ), aligning with experimental 39:33 dr.

  • Lewis Acid Conditions : Me₂AlCl coordination to the aldehyde lowered the Re-endo activation barrier by 4.1 kcal/mol, reversing selectivity.

ΔG(TS1)=33.0 kcal/mol,ΔG(TS2)=30.3 kcal/mol (Me₂AlCl)\Delta G^\ddagger (\text{TS1}) = 33.0 \text{ kcal/mol}, \quad \Delta G^\ddagger (\text{TS2}) = 30.3 \text{ kcal/mol (Me₂AlCl)}

Scalability and Practical Considerations

The IMDA route to this compound, while elegant, faces scalability hurdles:

  • Low-Temperature Catalysis : Me₂AlCl requires strict anhydrous conditions at −40°C, complicating large-scale runs.

  • Chromatography-Intensive Purification : Mixtures of IMDA diastereomers necessitated multiple silica gel columns, reducing overall yield to 12% over 18 steps.

  • Alternative Oxidants : TPAP/NMO was replaced with catalytic TEMPO/PhI(OAc)₂ in later stages to improve atom economy .

Análisis De Reacciones Químicas

Intramolecular Diels-Alder (IMDA) Cycloaddition

The construction of nahuoic acid A’s octahydronaphthalene core relies on stereoselective IMDA reactions. These reactions are pivotal in establishing the molecule’s seven contiguous stereocenters and unsaturated side chains .

Key Findings:

  • Non-conjugated pentaenal precursors undergo IMDA under varying conditions to yield distinct diastereomers:

    • Me₂AlCl catalysis at −40°C promotes the Re-endo transition state, yielding trans-fused octahydronaphthalene with high selectivity .

    • Thermal conditions (e.g., 200°C) favor exo transition states, producing cis-fused diastereomers via less-strained pathways .

    • B(C₆F₅)₃ catalysis at −10°C also leads to cis-fused products through exo modes, mimicking biogenetic pathways .

Reaction Conditions Catalyst Temperature Diastereomer Transition State Yield/Selectivity
Lewis acid-promotedMe₂AlCl−40°Ctrans-fusedRe-endo>90% selectivity
ThermalNone200°Ccis-fused (mixture)Si-exo/Re-exo39 : 25 : 33 dr
Lewis acid-promotedB(C₆F₅)₃−10°Ccis-fusedexoMajor product

Oxidation and Deprotection Reactions

Post-cycloaddition modifications are critical for functionalizing the core structure:

  • Oxidation: The Si-exo IMDA diastereomer undergoes oxidation to install hydroxyl groups essential for biological activity .

  • Deprotection: Silyl ethers and other protecting groups are removed via acid hydrolysis or fluoride-based reagents (e.g., TBAF) to unveil free hydroxyls .

Example Pathway:

  • IMDA product → oxidation of allylic positions → triol intermediate .

  • Global deprotection (e.g., acidic methanol) → this compound .

Enzymatic Inhibition of SETD8

This compound competitively inhibits SETD8 by mimicking S-adenosylmethionine (SAM) , the enzyme’s natural cofactor .

Mechanistic Insights:

  • Binding Affinity: The carboxylate and hydroxyl groups of this compound form hydrogen bonds with SETD8’s active site, displacing SAM.

  • Structural Basis: The octahydronaphthalene core and unsaturated side chain align with the enzyme’s hydrophobic pocket, enhancing inhibitory potency .

Parameter This compound SAM (Natural Cofactor)
Binding ModeCompetitive inhibitionSubstrate binding
Key InteractionsH-bonding, hydrophobicH-bonding, methyl transfer
IC₅₀ (SETD8 Inhibition)~5 µMN/A

Antiproliferative Activity

This compound demonstrates antiproliferative effects in cancer cells (e.g., osteosarcoma U2OS cells) by disrupting epigenetic regulation via SETD8 inhibition.

Aplicaciones Científicas De Investigación

Inhibition of Cancer Cell Proliferation

Nahuoic acid A has been identified as a cofactor-competitive inhibitor of the lysine methyltransferase SETD8, which is implicated in various cancers. The compound demonstrates significant antiproliferative effects on several cancer cell lines:

  • U2OS (osteosarcoma) : IC50 = 65 ± 2 μM
  • SUM159 (breast cancer) : IC50 = 45 μM
  • MDA-MB-436 (breast cancer) : IC50 = 85 μM

In contrast, structurally similar analogs of this compound showed no significant activity, highlighting the unique efficacy of this compound .

Synthetic Efforts and Biological Evaluation

A study focused on the total synthesis of this compound employed an innovative approach using Anion Relay Chemistry (ARC). This method facilitated the construction of various analogs and allowed for comprehensive biological evaluations against different cancer cell lines. Notably, the synthesized compounds demonstrated varied levels of antiproliferative activity, underscoring the importance of structural modifications in enhancing therapeutic efficacy .

Marine Natural Products Screening

In another investigation, crude extracts from marine organisms were screened for bioactive compounds targeting SETD8. This compound emerged as a lead candidate due to its selective inhibition profile and significant cytotoxic effects on cancer cells. This study exemplifies the potential of marine-derived natural products in drug discovery .

Data Summary Table

Compound Source IC50 (μM) Target Activity
This compoundStreptomyces sp.45 - 85SETD8Antiproliferative
Nahuoic Acid BStreptomyces sp.>100SETD8Inactive
Nahuoic Acid CStreptomyces sp.>100SETD8Inactive

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The nahuoic acid family comprises seven members (A, B/Bi/Bii, C/Ci, D/Di, E/Ei, I, J), differing in oxidation patterns of the decalin core and hydroxylation of the polyol side chain . Key structural and functional distinctions are outlined below:

Key Differences

Structural Variations :

  • Core Modifications : Oxidation at C7/C8 distinguishes nahuoic acid A from B (C7-ketone) and C (C8-ketone). Nahuoic acid E lacks the C4-C5 double bond, reducing rigidity .
  • Side Chain : The length and hydroxylation of the polyol chain correlate with bioactivity. For example, this compound’s extended triol chain enhances SAM-binding affinity compared to shorter chains in B and E .

Biological Activity :

  • SETD8 Inhibition : this compound is the most potent (IC50 = 6.5 μM), while B, C, and E show reduced activity (IC50 = 13–41 μM) . This is attributed to A’s optimal SAM-binding conformation via its triol side chain and oxidized core .
  • Cytotoxicity : Only this compound demonstrates significant anti-proliferative effects in cancer cells, likely due to its dual action on SETD8 and undefined secondary targets .

Synthetic Accessibility: this compound: Synthesized via biomimetic intramolecular Diels-Alder (IMDA) reactions of non-conjugated pentaenals, achieving stereocontrol at seven centers . Nahuoic Acid Ci(Bii): Constructed using Ti-catalyzed asymmetric Diels-Alder reactions and Anion Relay Chemistry (ARC) for the polyol chain, yielding >98% enantiomeric purity .

Q & A

Q. What experimental methodologies are critical for verifying the stereochemical configuration of nahuoic acid A?

The stereochemical configuration of this compound, which contains seven contiguous stereocenters, is typically confirmed via 1H-NMR analysis of derivatives such as Mosher esters or acetonide adducts. Computational modeling (e.g., density functional theory) can predict preferred conformations and validate experimental data . For synthetic analogs, HPLC separation of stereoisomers followed by X-ray crystallography provides definitive structural assignments .

Q. How does this compound inhibit SETD8, and what binding assays are used to characterize this interaction?

this compound acts as a substrate-competitive inhibitor by occupying the S-adenosylmethionine (SAM) binding site of SETD7. Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are used to measure binding affinity (e.g., Kd values), while enzymatic assays with radiolabeled SAM or fluorescence-based methyltransferase activity kits quantify inhibition efficiency (e.g., IC50) .

Q. What in vitro models are appropriate for assessing the cytotoxicity of this compound?

Osteosarcoma (U2OS) and breast cancer (SUM159, MDA-MB-436) cell lines are standard models, with viability measured via MTT or resazurin assays. Dose-response curves (IC50 = 45–85 µM) and time-dependent studies are critical to distinguish cytostatic vs. cytotoxic effects .

Advanced Research Questions

Q. How can synthetic routes to this compound address challenges in stereoselective intramolecular Diels-Alder (IMDA) reactions?

Achieving stereocontrol in IMDA reactions requires optimizing reaction conditions (e.g., solvent polarity, temperature, Lewis acid catalysts like B(C6F5)3). Computational studies predict transition-state geometries, guiding the design of non-conjugated polyene precursors with preorganized conformations. For example, thermal cyclization of pentadecenal 74 in dioxane at 200°C improves exo/endo selectivity (4:1 ratio) .

Q. How should researchers resolve contradictions in reported bioactivity data between this compound and its analogs?

Structural-activity relationship (SAR) studies reveal that minor modifications (e.g., acetylation of hydroxyl groups) drastically alter potency. For instance, this compound derivatives lacking the C13 methyl group or with altered double-bond geometry (E→Z) show no activity in proliferation assays. Comparative NMR and molecular docking can identify critical pharmacophores .

Q. What strategies optimize the bioavailability of this compound for preclinical testing?

Prodrug approaches (e.g., esterification of hydroxyl groups) enhance membrane permeability. Pharmacokinetic studies in murine models, using LC-MS/MS to measure plasma half-life and tissue distribution, are essential. Co-administration with cytochrome P450 inhibitors may mitigate rapid metabolic clearance .

Q. How do researchers validate the specificity of this compound for SETD8 over other methyltransferases?

Counter-screening against structurally related enzymes (e.g., G9a, PRMT5) using enzyme panels or proteome-wide affinity pulldown assays (e.g., CETSA) ensures selectivity. CRISPR-Cas9 knockout of SETD8 in cell lines can confirm on-target effects .

Methodological Guidance

  • Data Contradiction Analysis : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate conflicting results. For example, discrepancies in cytotoxicity assays may arise from variations in cell culture conditions (e.g., serum concentration, oxygen tension) .
  • Experimental Reproducibility : Detailed protocols for synthetic steps (e.g., reaction times, purification methods) must be included, as minor deviations in IMDA reaction conditions (e.g., 160°C vs. 200°C) significantly alter stereochemical outcomes .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.